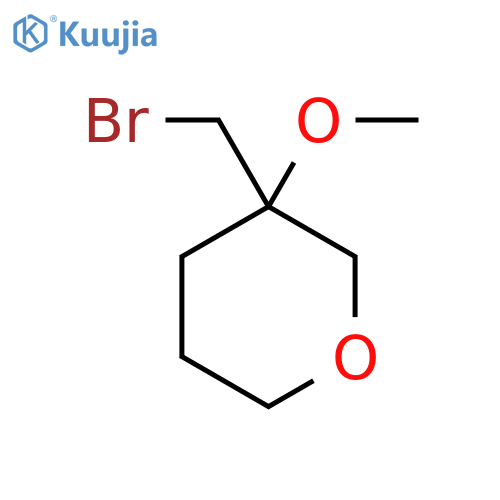

Cas no 2703771-26-8 (3-(Bromomethyl)-3-methoxyoxane)

3-(Bromomethyl)-3-methoxyoxane 化学的及び物理的性質

名前と識別子

-

- EN300-28253298

- 2703771-26-8

- 3-(bromomethyl)-3-methoxyoxane

- 3-(Bromomethyl)-3-methoxyoxane

-

- インチ: 1S/C7H13BrO2/c1-9-7(5-8)3-2-4-10-6-7/h2-6H2,1H3

- InChIKey: DPICLTYUWKHCMA-UHFFFAOYSA-N

- ほほえんだ: BrCC1(COCCC1)OC

計算された属性

- せいみつぶんしりょう: 208.00989g/mol

- どういたいしつりょう: 208.00989g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 18.5Ų

3-(Bromomethyl)-3-methoxyoxane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28253298-10g |

3-(bromomethyl)-3-methoxyoxane |

2703771-26-8 | 10g |

$4236.0 | 2023-09-09 | ||

| Enamine | EN300-28253298-0.1g |

3-(bromomethyl)-3-methoxyoxane |

2703771-26-8 | 95.0% | 0.1g |

$867.0 | 2025-03-19 | |

| Enamine | EN300-28253298-2.5g |

3-(bromomethyl)-3-methoxyoxane |

2703771-26-8 | 95.0% | 2.5g |

$1931.0 | 2025-03-19 | |

| Enamine | EN300-28253298-5.0g |

3-(bromomethyl)-3-methoxyoxane |

2703771-26-8 | 95.0% | 5.0g |

$2858.0 | 2025-03-19 | |

| Enamine | EN300-28253298-10.0g |

3-(bromomethyl)-3-methoxyoxane |

2703771-26-8 | 95.0% | 10.0g |

$4236.0 | 2025-03-19 | |

| Enamine | EN300-28253298-0.5g |

3-(bromomethyl)-3-methoxyoxane |

2703771-26-8 | 95.0% | 0.5g |

$946.0 | 2025-03-19 | |

| Enamine | EN300-28253298-0.25g |

3-(bromomethyl)-3-methoxyoxane |

2703771-26-8 | 95.0% | 0.25g |

$906.0 | 2025-03-19 | |

| Enamine | EN300-28253298-1g |

3-(bromomethyl)-3-methoxyoxane |

2703771-26-8 | 1g |

$986.0 | 2023-09-09 | ||

| Enamine | EN300-28253298-5g |

3-(bromomethyl)-3-methoxyoxane |

2703771-26-8 | 5g |

$2858.0 | 2023-09-09 | ||

| Enamine | EN300-28253298-0.05g |

3-(bromomethyl)-3-methoxyoxane |

2703771-26-8 | 95.0% | 0.05g |

$827.0 | 2025-03-19 |

3-(Bromomethyl)-3-methoxyoxane 関連文献

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

3-(Bromomethyl)-3-methoxyoxaneに関する追加情報

Comprehensive Overview of 3-(Bromomethyl)-3-methoxyoxane (CAS No. 2703771-26-8): Properties, Applications, and Industry Insights

3-(Bromomethyl)-3-methoxyoxane (CAS No. 2703771-26-8) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This brominated oxane derivative serves as a versatile intermediate in synthetic chemistry, particularly in the development of heterocyclic compounds and chiral building blocks. Its molecular formula C7H13BrO2 combines a methoxy group with a reactive bromomethyl moiety, enabling diverse transformations under controlled conditions.

Recent studies highlight the compound's role in asymmetric synthesis, where its oxane ring structure contributes to stereochemical control. Researchers are exploring its potential in catalyzed cross-coupling reactions, aligning with the growing demand for sustainable synthetic methods. The compound's lipophilicity and hydrogen-bonding capacity make it particularly interesting for medicinal chemistry applications, though its exact biological activity remains under investigation.

From a technical perspective, 3-(Bromomethyl)-3-methoxyoxane typically appears as a colorless to pale yellow liquid at room temperature, with solubility profiles favoring polar organic solvents like dichloromethane or THF. Stability studies recommend storage under inert atmospheres at low temperatures (-20°C) to prevent potential degradation. Analytical characterization commonly employs NMR spectroscopy (particularly 1H and 13C) and mass spectrometry, with the bromine isotope pattern serving as a distinctive fingerprint.

The synthesis of CAS 2703771-26-8 typically involves bromination of precursor hydroxymethyl compounds, with recent protocols emphasizing atom economy and green chemistry principles. This aligns with industry trends toward environmentally friendly synthesis, addressing common search queries about sustainable chemical production. Process optimization focuses on minimizing byproducts while maintaining high regioselectivity at the oxane ring position.

Industrial applications of 3-(Bromomethyl)-3-methoxyoxane are emerging in specialty chemicals, particularly for constructing oxygen-containing heterocycles found in fragrances and flavor compounds. The compound's chiral center makes it valuable for developing optically active materials, responding to market demands for enantiomerically pure substances. Quality control specifications typically require ≥95% purity by HPLC, with strict limits on residual solvents.

Safety assessments indicate standard handling precautions for brominated compounds, including proper ventilation and personal protective equipment. While not classified as hazardous under standard regulations, its reactivity warrants careful consideration in process design. Researchers frequently search for compatibility data with common reagents, which current literature suggests includes stability with many organometallic catalysts but incompatibility with strong reducing agents.

The commercial availability of 2703771-26-8 has increased recently, with suppliers offering both milligram and kilogram quantities to accommodate different research scales. Pricing trends reflect the compound's specialized nature and purification requirements. Analytical samples are often provided with comprehensive spectroscopic data to support structure verification, addressing a key concern in chemical procurement.

Future research directions may explore the compound's potential in click chemistry applications or as a precursor for bioorthogonal reactions. The methoxy group's participation in hydrogen bond networks could enable novel supramolecular architectures. These developments align with growing interest in functional materials and smart polymers, frequent topics in contemporary chemical literature.

For synthetic chemists, understanding the kinetic vs thermodynamic control in reactions involving 3-(Bromomethyl)-3-methoxyoxane remains crucial. The compound's behavior under various conditions (acidic, basic, or neutral) continues to be documented, with recent publications detailing its participation in nucleophilic substitution and ring-opening reactions. These findings help address common search queries about reaction optimization with similar brominated intermediates.

In summary, CAS 2703771-26-8 represents an important addition to the toolbox of synthetic organic chemistry, offering multiple points for structural elaboration. Its balanced reactivity profile and stereochemical features position it well for ongoing innovations in molecular design and process chemistry. As research progresses, new applications in materials science and pharmaceutical development are likely to emerge for this interesting oxane derivative.

2703771-26-8 (3-(Bromomethyl)-3-methoxyoxane) 関連製品

- 1556604-94-4(2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine)

- 790271-06-6(2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid)

- 2229358-95-4(1-(2,5-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 310466-37-6(4-Fluoro-1-benzothiophene-2-carboxylic Acid)

- 1361547-93-4(4-Iodo-3-(2,3,4-trichlorophenyl)pyridine)

- 2018142-69-1(3-(4-(2-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile)

- 18033-75-5(Silane,methoxydimethyl-)

- 1776941-82-2(2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid)

- 2172552-39-3(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidocyclobutane-1-carboxylic acid)

- 1848487-46-6(1-[(3S)-3-Aminopyrrolidin-1-yl]-3-fluoropropan-2-ol)